2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a pyrimidine ring, a piperazine moiety, and a cyclopenta[c]pyridazine core, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents like methyl iodide or ethyl bromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the catalytic activity of PARP1, leading to enhanced cleavage of PARP1, phosphorylation of H2AX, and increased CASPASE 3/7 activity . These actions contribute to its anti-cancer effects by promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A related compound used as a derivatization reagent for peptides.
3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity and is used in medicinal chemistry.
Pyrido[2,3-d]pyrimidine-piperazine-1,2,4-oxadiazoles: Known for their anti-cancer activity against breast cancer cell lines.
Uniqueness
What sets 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine apart is its unique combination of structural elements, which confer distinct biological activities. Its ability to inhibit PARP1 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-3-12-11-14(19-18-13(12)4-1)20-7-9-21(10-8-20)15-16-5-2-6-17-15/h2,5-6,11H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZZHHYORKNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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